molecular formula C11H14O4 B1334461 3-(2,4-dimethoxyphenyl)propanoic Acid CAS No. 22174-29-4

3-(2,4-dimethoxyphenyl)propanoic Acid

Cat. No.: B1334461
CAS No.: 22174-29-4
M. Wt: 210.23 g/mol
InChI Key: NVDCWSFMCUWKAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Tyrosinase Inhibition
3-(2,4-Dimethoxyphenyl)propanoic acid has been identified as a potent inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. The compound exhibits competitive inhibition with an IC₅₀ value of approximately 3.02 μM for L-Tyrosine and 11.5 μM for DL-DOPA, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders .

2. Antioxidant Properties
Studies have shown that derivatives of this compound possess antioxidant properties, which can contribute to their efficacy in preventing oxidative stress-related diseases. These properties are particularly significant in the context of skin health and aging .

Therapeutic Applications

1. Cancer Research
this compound and its derivatives have been explored for their potential as anticancer agents. Research indicates that certain analogs exhibit antiproliferative activity against various cancer cell lines, including HeLa cells, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

2. Neurological Studies
The compound's structure suggests potential interactions with neurological pathways. Preliminary studies indicate that it may influence neurotransmitter systems, warranting further investigation into its role in neuroprotection and treatment of neurodegenerative diseases .

Case Studies

Study ReferenceFocusFindings
Shimizu et al., 2001Tyrosinase InhibitionDemonstrated strong inhibition of tyrosinase activity by the compound .
Recent Synthesis StudiesAnticancer ActivitySynthesized derivatives showed significant antiproliferative effects against HeLa cells .
Antioxidant Activity ResearchOxidative StressIdentified antioxidant properties linked to potential skin health benefits .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The positioning of the methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

3-(2,4-Dimethoxyphenyl)propanoic acid, a compound with the molecular formula C11_{11}H14_{14}O4_4 and CAS number 22174-29-4, has garnered attention in recent research due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.

PropertyValue
Molecular Weight210.23 g/mol
Density1.1 g/cm³
Melting Point80-82 °C
Boiling Point350 °C
SolubilitySoluble in organic solvents

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study by Zhang et al. (2020), the compound demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was measured using DPPH and ABTS assays, showing IC50_{50} values of 15 μM and 20 μM respectively, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications.

2. Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting that this compound could be beneficial in treating inflammatory diseases .

3. Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results. In vitro studies conducted on various cancer cell lines, including HeLa and MCF-7, demonstrated that the compound inhibits cell proliferation with IC50_{50} values ranging from 10 to 15 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation

A study examined the use of this compound as a natural preservative in meat products. Results showed that incorporating the compound significantly reduced lipid oxidation compared to control samples, extending shelf life while maintaining sensory quality.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased paw swelling and reduced serum levels of inflammatory markers. Histological analysis revealed less synovial hyperplasia and reduced inflammatory cell infiltration compared to untreated controls .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Activity TypeExperimental ModelIC50_{50} or EffectReference
AntioxidantDPPH Assay15 μMZhang et al., 2020
Anti-inflammatoryLPS-stimulated MacrophagesDecreased TNF-α and IL-6Journal of Medicinal Chemistry
AnticancerHeLa Cell LineIC50_{50}: 10-15 μMResearchGate

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDCWSFMCUWKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397629
Record name 3-(2,4-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22174-29-4
Record name 3-(2,4-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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